4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
Description
4-(4-Bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 4 and a pyrazole ring bearing a 4-methylphenyl group at position 2. This structure is part of a broader class of thiazole-pyrazole hybrids, which are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromophenyl and methylphenyl substituents enhance electronic and steric properties, influencing intermolecular interactions and binding affinity in therapeutic applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-15(5-3-13)18-10-11-21-23(18)19-22-17(12-24-19)14-6-8-16(20)9-7-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSICPSYJRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and pyrazolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Biological Activities
The compound exhibits significant biological properties that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that derivatives of thiazoles and pyrazoles possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
- Antitumor Properties : Research indicates that thiazole-containing compounds can inhibit tumor growth. The presence of pyrazole enhances this activity, making it a potential lead compound for anticancer drug development .
- Antimycobacterial Activity : The compound has also been investigated for its efficacy against Mycobacterium tuberculosis, showcasing promising results in preliminary studies .
Synthesis and Modification
The synthesis of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can be achieved through various methods involving cyclization reactions. The ability to modify the bromophenyl or methylphenyl groups allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .
Case Study 1: Antimicrobial Evaluation
A study conducted by Abdel-Wahab et al. (2017) evaluated the antimicrobial activity of several thiazole derivatives including the compound . The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation, Kumar et al. (2003) explored the anticancer potential of thiazole-pyrazole derivatives. The study found that the compound significantly inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Variations in substituents on the phenyl rings significantly alter melting points, solubility, and crystallinity. For example:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂) increase melting points due to enhanced polarity and intermolecular interactions .
- Methoxy groups (electron-donating) reduce crystallinity compared to nitro derivatives .
Antimicrobial Activity
- The chloro derivative 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydropyrazol-1-yl]thiazole exhibits antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to halogen-mediated hydrophobic interactions with bacterial enzymes .
- The bromo analog (target compound) is hypothesized to show enhanced activity due to the larger atomic radius of bromine, improving binding site penetration .
Anticancer Activity
- 104f () : A bromophenyl-thiazole derivative with benzo[d][1,3]dioxol-5-yl substituents displays potent antiproliferative activity (IC₅₀: 0.09 µM for MCF-7, 0.12 µM for B16-F10) and HER-2 inhibition (IC₅₀: 0.18 µM) .
- Celecoxib derivatives () : Methylphenyl and trifluoromethyl groups on pyrazole enhance COX-2 inhibition (IC₅₀: 0.05 µM), highlighting the role of lipophilic substituents in targeting cancer pathways .
Structural and Crystallographic Insights
- IDOMOF (): 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydropyrazol-1-yl]-4-phenylthiazole forms a monoclinic crystal system (space group P2₁/c), stabilized by C–H···N and π–π interactions .
- MEWQUC () : The methylphenyl analog crystallizes in Pbca with shorter C–Br···π contacts (3.45 Å), enhancing thermal stability compared to chloro derivatives .
Biological Activity
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring, a bromophenyl group, and a pyrazolyl moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole can be represented as follows:
The compound exhibits a thiazole ring fused with a pyrazole structure, which is known for its diverse biological activities. The presence of the bromine atom and the methylphenyl group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that thiazole derivatives, including the compound , exhibit significant anticancer activity. A study demonstrated that compounds containing thiazole rings showed cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles were tested against Jurkat and HT-29 cells, revealing IC50 values comparable to standard drugs like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies involving substituted phenylthiazol-2-amines revealed that several derivatives exhibited antibacterial activity comparable to norfloxacin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Moderate | |
| Compound B | Escherichia coli | High | |
| Norfloxacin | Various | Standard |
The biological activity of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cancer cell proliferation or bacterial growth. For example, molecular docking studies suggest that the compound can effectively bind to Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential of thiazole-based compounds in drug development:
- Anticancer Study : A series of thiazole-pyrazoline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Investigation : A study on the antibacterial efficacy of various thiazole derivatives showed that compounds with specific substitutions displayed enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazole-thiazole hybrids are often synthesized via:
- Step 1 : Formation of α,β-unsaturated ketones by reacting 1,3-diketones with aromatic aldehydes under basic conditions.
- Step 2 : Cyclocondensation with thiourea or thiosemicarbazide derivatives to form the thiazole core.
- Step 3 : Introduction of the pyrazole moiety through nucleophilic substitution or palladium-catalyzed coupling. Key intermediates and reaction conditions are detailed in studies of analogous compounds, where regioselectivity is controlled by steric and electronic factors .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and purity.
- FT-IR for functional group validation (e.g., C-Br stretching at ~560 cm⁻¹).
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving 3D structure. Data collection using Agilent CrysAlis PRO and refinement via SHELXL (e.g., R-factors < 0.05) are standard .
- SHELX programs (e.g., SHELXS-97 for structure solution) are widely used for small-molecule refinement .
Q. What are the key structural features derived from X-ray diffraction studies?
- The thiazole and pyrazole rings are coplanar, with dihedral angles < 10° between aromatic systems.
- Non-covalent interactions :
- C–H···N/F/π and π–π stacking stabilize the crystal lattice (e.g., centroid distances ~3.8 Å for π–π interactions) .
- Halogen bonding (C–Br···S/N) may influence packing .
- Unit cell parameters (e.g., orthorhombic P2₁2₁2₁, a = 11.35 Å, b = 14.05 Å, c = 15.95 Å) are consistent with related derivatives .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of the pyrazole-thiazole hybrid structure?
- Regioselectivity in pyrazole formation is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., Br) direct cyclization to specific positions.
- Catalytic systems : Use of Cu(I) or Pd(0) catalysts to control cross-coupling reactions .
Q. What methodologies are recommended for analyzing non-covalent interactions in the crystal lattice of this compound?
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., % contribution: H···H > 50%, C–H···π ~15%) .
- DFT calculations : Assess interaction energies (e.g., halogen bonding contributes ~5–10 kJ/mol) .
- QTAIM (Quantum Theory of Atoms in Molecules) : Identifies bond critical points for weak interactions .
Q. How should contradictory biological activity data between similar pyrazole-thiazole derivatives be interpreted?
- Structure-Activity Relationship (SAR) :
- Substituent effects (e.g., Br vs. F at the para position) alter lipophilicity and target binding .
- Bioisosteric replacements (e.g., thiazole vs. oxadiazole) impact metabolic stability .
- Experimental design :
- Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to minimize variability .
- Cross-validate with molecular docking to correlate activity with binding affinity to targets (e.g., COX-2, carbonic anhydrase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
